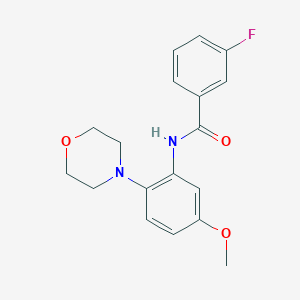![molecular formula C26H27N3O4 B243900 2-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243900.png)
2-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound commonly referred to as BRL-15572. It is a selective antagonist of the dopamine D3 receptor, which is a subtype of dopamine receptor found in the brain. The compound has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
作用機序
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. This receptor subtype is primarily found in the mesolimbic system of the brain, which is involved in reward and motivation pathways. By blocking the dopamine D3 receptor, BRL-15572 can modulate dopamine signaling in this system, potentially leading to therapeutic effects.
Biochemical and Physiological Effects
BRL-15572 has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to decrease drug-seeking behavior and reduce the rewarding effects of drugs of abuse. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of using BRL-15572 in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor subtype without affecting other dopamine receptors. However, one limitation is that the compound has relatively low potency, which can make it difficult to achieve therapeutic effects at clinically relevant doses.
将来の方向性
There are several potential future directions for research on BRL-15572. One area of interest is its potential use in combination with other drugs for the treatment of addiction and other psychiatric disorders. Additionally, further studies are needed to better understand the mechanisms underlying the compound's effects on cognitive function and memory. Finally, there is ongoing research into the development of more potent and selective dopamine D3 receptor antagonists, which could potentially lead to more effective therapeutic agents.
合成法
The synthesis of BRL-15572 involves several steps, including the condensation of 4-(4-methoxybenzoyl)piperazine with 2-chloro-N-(4-nitrophenyl)benzamide, followed by reduction of the nitro group to an amino group. The resulting compound is then acetylated and deacetylated to yield the final product.
科学的研究の応用
BRL-15572 has been extensively studied for its potential therapeutic applications. It has been shown to have potential use in the treatment of addiction, schizophrenia, and other psychiatric disorders. In addition, the compound has been studied for its potential use in improving cognitive function and memory.
特性
分子式 |
C26H27N3O4 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
2-methoxy-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-32-22-13-7-19(8-14-22)26(31)29-17-15-28(16-18-29)21-11-9-20(10-12-21)27-25(30)23-5-3-4-6-24(23)33-2/h3-14H,15-18H2,1-2H3,(H,27,30) |
InChIキー |
HBVNQVAJEWPYOK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243817.png)
![3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B243819.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B243820.png)
![3,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243821.png)
![2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243822.png)
![3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243825.png)
![2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243826.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243827.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B243828.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B243829.png)
![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B243833.png)
![N-[4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B243835.png)
